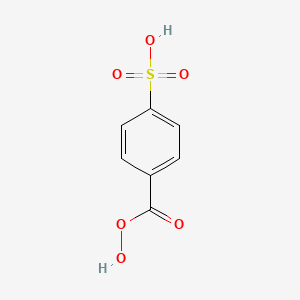
Benzenecarboperoxoic acid, 4-sulfo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboperoxoic acid, 4-sulfo- is a chemical compound known for its unique structure and reactivity It is a derivative of benzenesulfonic acid, where a peroxo group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboperoxoic acid, 4-sulfo- typically involves the reaction of benzenesulfonic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the peroxo group without decomposing the reactants .
Industrial Production Methods
Industrial production of benzenecarboperoxoic acid, 4-sulfo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboperoxoic acid, 4-sulfo- undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under specific conditions, it can be reduced to benzenesulfonic acid.
Substitution: The peroxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Products include oxidized derivatives of the starting material.
Reduction: The major product is benzenesulfonic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Benzenecarboperoxoic acid, 4-sulfo- has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of benzenecarboperoxoic acid, 4-sulfo- involves the transfer of oxygen atoms from the peroxo group to the target molecule. This process can lead to the oxidation of the target molecule, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the peroxo group and has different reactivity.
m-Chloroperbenzoic acid: Another peroxo compound with different substituents on the benzene ring.
Properties
CAS No. |
65501-26-0 |
|---|---|
Molecular Formula |
C7H6O6S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
4-sulfobenzenecarboperoxoic acid |
InChI |
InChI=1S/C7H6O6S/c8-7(13-9)5-1-3-6(4-2-5)14(10,11)12/h1-4,9H,(H,10,11,12) |
InChI Key |
HSCSHUNFBKVMBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OO)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
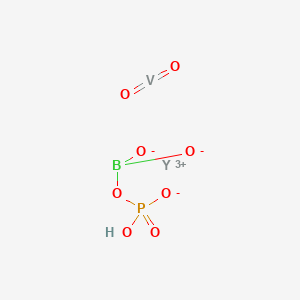
![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
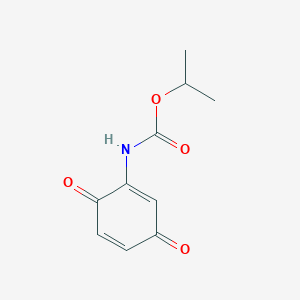
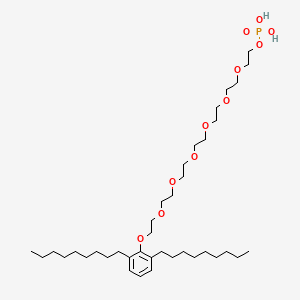
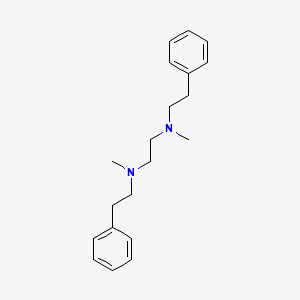

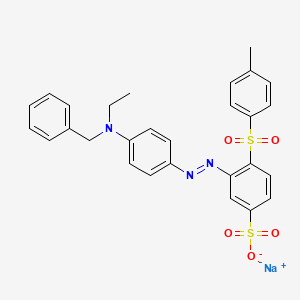
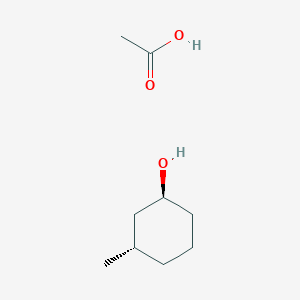

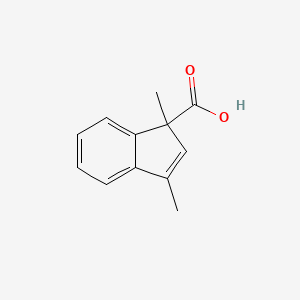
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
